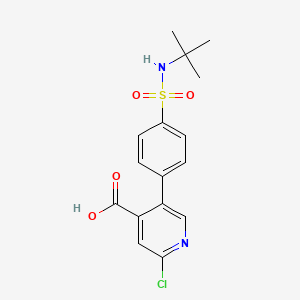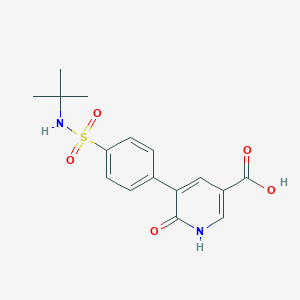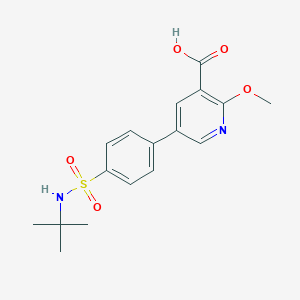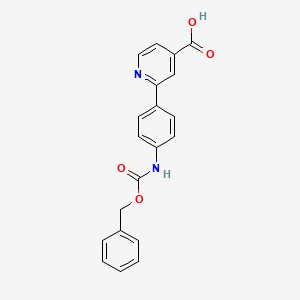![molecular formula C17H18N2O5S B6395525 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95% CAS No. 1261958-33-1](/img/structure/B6395525.png)
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid (2-H-5-PIPES) is a chemical compound with the molecular formula C13H17NO5S. It is a white, crystalline solid with a melting point of 124-125°C. 2-H-5-PIPES is an important building block for the synthesis of various compounds and has been extensively studied for its potential applications in the fields of medicine, agriculture, and materials science.
Scientific Research Applications
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95% has been studied for its potential applications in medicine, agriculture, and materials science. In medicine, 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95% has been investigated as a potential anti-tumor agent and as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). In agriculture, 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95% has been studied for its potential to increase crop yields and reduce the risk of crop diseases. In materials science, 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95% has been studied for its potential to improve the properties of polymers and other materials.
Mechanism of Action
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95% has a variety of mechanisms of action, depending on its application. In medicine, 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95% has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. In agriculture, 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95% has been found to increase crop yields by increasing the uptake of nutrients and reducing the risk of crop diseases. In materials science, 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95% has been found to improve the properties of polymers and other materials by increasing their solubility and improving their thermal, mechanical, and electrical properties.
Biochemical and Physiological Effects
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95% has been found to have a variety of biochemical and physiological effects, depending on its application. In medicine, 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95% has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. In agriculture, 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95% has been found to increase crop yields by increasing the uptake of nutrients and reducing the risk of crop diseases. In materials science, 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95% has been found to improve the properties of polymers and other materials by increasing their solubility and improving their thermal, mechanical, and electrical properties.
Advantages and Limitations for Lab Experiments
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95% has several advantages and limitations for use in laboratory experiments. One of the biggest advantages of 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95% is its high purity, which is typically 95%. This high purity makes it ideal for use in experiments that require precise measurements. Additionally, 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95% is relatively stable and can be stored for long periods of time without degradation.
However, there are some limitations to using 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95% in laboratory experiments. One of the most significant limitations is that it is not water soluble, which makes it difficult to use in aqueous solutions. Additionally, 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95% is a relatively expensive compound, which can limit its use in large-scale experiments.
Future Directions
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95% has a variety of potential future applications in the fields of medicine, agriculture, and materials science. In medicine, 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95% could be further developed as an anti-tumor agent or as an inhibitor of other enzymes involved in inflammation. In agriculture, 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95% could be further studied for its potential to improve crop yields and reduce the risk of crop diseases. In materials science, 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95% could be further studied for its potential to improve the properties of polymers and other materials. Additionally, 2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95% could be further studied for its potential to be used as a building block for the synthesis of other compounds.
Synthesis Methods
2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95% can be synthesized through a variety of methods, but the most common method is the reaction of piperidine-1-sulfonyl chloride with 2-hydroxy-5-phenylisonicotinic acid. The reaction is carried out in a mixture of acetic acid, water, and a catalytic amount of sodium hydroxide. The yield of the reaction is typically between 95-98%.
properties
IUPAC Name |
2-oxo-5-(4-piperidin-1-ylsulfonylphenyl)-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c20-16-10-14(17(21)22)15(11-18-16)12-4-6-13(7-5-12)25(23,24)19-8-2-1-3-9-19/h4-7,10-11H,1-3,8-9H2,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICFESFHUOIJFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CNC(=O)C=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50688493 |
Source


|
| Record name | 2-Oxo-5-[4-(piperidine-1-sulfonyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261958-33-1 |
Source


|
| Record name | 2-Oxo-5-[4-(piperidine-1-sulfonyl)phenyl]-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50688493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395490.png)
![5-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395495.png)
![4-[4-(Piperidin-1-ylsulfonyl)phenyl]picolinic acid, 95%](/img/structure/B6395502.png)
![2-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395507.png)
![2-Amino-5-[4-(piperidin-1-ylsulfonyl)phenyl]isonicotinic acid, 95%](/img/structure/B6395513.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395521.png)
![2-[4-(Piperidin-1-ylsulfonyl)phenyl]Isonicotinic acid, 95%](/img/structure/B6395532.png)
![2-Chloro-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395533.png)
![2-Methoxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395537.png)

